Tetrabutylammonium chloride

Description

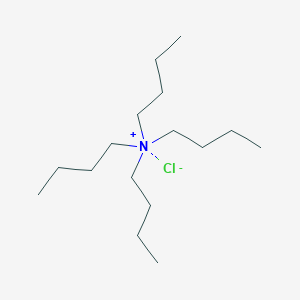

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.ClH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXDBSUJJNIRV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10549-76-5 (Parent) | |

| Record name | Tetrabutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10883644 | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabutylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17917 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1112-67-0 | |

| Record name | Tetrabutylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanaminium, N,N,N-tributyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabutylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDT9H3MSD3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Tetrabutylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) chloride, commonly abbreviated as TBAC, is a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻.[1] It is a versatile and widely utilized compound in both academic and industrial research, primarily valued for its role as a phase-transfer catalyst (PTC).[2][3][4] Its amphiphilic nature allows it to facilitate reactions between reactants in separate, immiscible phases, thereby increasing reaction rates and yields under mild conditions.[2][5] Beyond its catalytic functions, TBAC serves as a supporting electrolyte in electrochemistry, an ion-pairing reagent in analytical chromatography, and a structure-directing agent in materials science.[2][3][6] This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications, with detailed experimental insights for the scientific professional.

Chemical Structure and Physicochemical Properties

Tetrabutylammonium chloride is an ionic compound consisting of a central nitrogen atom covalently bonded to four n-butyl groups, forming a bulky, symmetric tetrabutylammonium cation ([Bu₄N]⁺), and a chloride anion (Cl⁻).[1][7] The positive charge is localized on the nitrogen atom. The four long alkyl chains render the cation lipophilic, a key feature for its function as a phase-transfer catalyst.

Table 1: Physicochemical Properties of Tetrabutylammonium Chloride

| Property | Value | References |

| IUPAC Name | tetrabutylazanium;chloride | [2][7] |

| CAS Number | 1112-67-0 | [1][7][8] |

| Molecular Formula | C₁₆H₃₆ClN | [1][3][8] |

| Molar Mass | 277.92 g·mol⁻¹ | [1][8] |

| Appearance | White crystalline solid, granules, or powder | [1][9] |

| Melting Point | 83-86 °C (some sources state up to 90 °C) | [1][3][10] |

| Density | ~1.0 g/cm³ | [1][10] |

| Solubility | Soluble in water, ethanol, acetone, chloroform. Slightly soluble in benzene (B151609) and ether. | [10][11] |

| Flash Point | >110 °C | [3][6][10] |

| Hygroscopicity | Highly hygroscopic; forms hydrates | [2][3][9] |

Synthesis and Purification

TBAC is typically synthesized via one of two primary routes: the neutralization of a quaternary ammonium hydroxide (B78521) or the quaternization of a tertiary amine.

Synthesis Route 1: Neutralization

This method involves the reaction of tetrabutylammonium hydroxide with hydrochloric acid. The pH of the solution is carefully adjusted to neutral (pH ≈ 7) to ensure complete reaction.[12] The solvent is then removed under reduced pressure to yield the solid product.[2][12]

Synthesis Route 2: Quaternization (Menshutkin Reaction)

A more common laboratory and industrial synthesis involves the reaction of tributylamine (B1682462) with 1-chlorobutane (B31608).[12] The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, forming the quaternary ammonium salt.

Experimental Protocol: Synthesis via Quaternization

-

Reaction Setup: Prepare a solution of tributylamine (e.g., 6.72 g) in a suitable solvent such as diethyl ether (e.g., 30.0 mL) in a reaction flask equipped with a stirrer.[12]

-

Addition of Alkyl Halide: Add 1-chlorobutane (e.g., 2.78 g) dropwise to the stirred tributylamine solution at room temperature.[12]

-

Reaction: Seal the flask and stir the mixture at room temperature for an extended period (e.g., 48 hours). The insoluble quaternary ammonium salt will precipitate out of the solution.[12]

-

Isolation: Collect the solid precipitate by filtration using a glass filter.[12]

-

Washing: Wash the crude product with a small amount of cold solvent (e.g., diethyl ether) to remove unreacted starting materials.

Purification

High purity is essential for many of TBAC's applications. The most common purification method is recrystallization.[2]

Experimental Protocol: Purification by Recrystallization

-

Dissolution: Dissolve the crude TBAC in a minimum amount of a suitable hot solvent system. An ethanol/water mixture is often effective.[2] Acetone can also be used, followed by the addition of diethyl ether to induce precipitation.[9]

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote the formation of high-purity crystals.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of ice-cold water or solvent to remove residual impurities.[2]

-

Drying: Dry the final product under vacuum at an elevated temperature (e.g., 50 °C) to remove all traces of solvent and moisture.[2]

Spectroscopic and Crystallographic Data

Characterization of TBAC is routinely performed using standard analytical techniques.

Table 2: Spectroscopic Data for Tetrabutylammonium Chloride

| Technique | Data and Interpretation | References |

| ¹H NMR | (90 MHz, CDCl₃): δ ~3.40 (t, 8H, -N-CH₂ -), δ ~1.67 (m, 8H, -CH₂-CH₂ -CH₂-), δ ~1.45 (m, 8H, -CH₂ -CH₃), δ ~1.02 (t, 12H, -CH₂-CH₃ ) | [13] |

| IR | Key peaks correspond to C-H stretching and bending vibrations of the butyl groups. | [14][15] |

| Mass Spec (ESI+) | The primary peak observed corresponds to the tetrabutylammonium cation ([C₁₆H₃₆N]⁺) with m/z ≈ 242. | [13][16] |

Crystallographic Data

Single-crystal X-ray diffraction studies have shown that tetrabutylammonium chloride can form multiple ionic clathrate hydrates with water.[17] The crystal structure can be complex, often exhibiting a tetragonal system (space group 4/m).[18] In the presence of other molecules, such as 1,1′-bi-2-naphthol (BNP), it can crystallize in a monoclinic system (space group P21/n), where the tetrabutylammonium cation is entrapped within a hydrogen-bonded void formed by the BNP and chloride anions.[19]

Mechanism of Action: Phase-Transfer Catalysis

The primary application of TBAC is as a phase-transfer catalyst. It facilitates the transport of an anionic reactant from an aqueous (or solid) phase into an organic phase where the substrate is dissolved.

The mechanism proceeds as follows:

-

Ion Exchange: The tetrabutylammonium cation (Q⁺) from TBAC, present at the phase interface, exchanges its chloride anion for the reactant anion (Y⁻) from the aqueous phase.

-

Phase Transfer: The newly formed ion pair, Q⁺Y⁻, is lipophilic due to the four butyl groups and becomes soluble in the organic phase.[2]

-

Reaction: In the organic phase, the anion Y⁻ is poorly solvated and therefore highly reactive (a "naked" anion). It readily reacts with the organic substrate (RX).

-

Catalyst Regeneration: After the reaction, the resulting anion (X⁻) pairs with the Q⁺ cation. This new ion pair, Q⁺X⁻, migrates back to the interface, ready to exchange X⁻ for another Y⁻ anion, thus completing the catalytic cycle.

Key Applications in Research and Development

TBAC's unique properties make it invaluable across several scientific disciplines.

-

Organic Synthesis: It is widely used as a PTC for nucleophilic substitution, oxidation, and esterification reactions.[2] It enables the use of inexpensive inorganic bases and nucleophiles (like hydroxides, cyanides, and azides) in organic media. It has been specifically used in the synthesis of 2-amino-4H-chromene derivatives and in the methyl esterification of carboxylic acids.

-

Pharmaceutical & Agrochemical Industries: TBAC is crucial for the synthesis of complex active pharmaceutical ingredients (APIs) and potent, environmentally-friendly agrochemicals.[4][6] Its use allows for milder reaction conditions, which is critical for maintaining the integrity of complex molecular structures.[5]

-

Analytical Chemistry: In ion-pair chromatography, TBAC is used as a reagent to improve the separation and analysis of ionic compounds.[3][5]

-

Material Science: It acts as a template or structure-directing agent in the synthesis of nanomaterials and zeolites.[2] It has also been used to prepare self-healing polypyrrole coatings for corrosion protection on iron.[3][9]

-

Electrochemistry: Due to its high solubility and wide electrochemical window, it is a common supporting electrolyte in electrochemical research.[2][20]

Safety and Handling

-

Hazards: Tetrabutylammonium chloride is irritating to the eyes, respiratory system, and skin.[10][11]

-

Handling: Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[11] Handling should be done in a well-ventilated area.

-

Storage: The compound is stable under normal conditions but is very hygroscopic and should be stored in a cool, dry place, tightly sealed to protect from moisture.[3][9][10] It is incompatible with strong oxidizing agents.[9][10]

Conclusion

Tetrabutylammonium chloride is more than a simple quaternary ammonium salt; it is a powerful enabling tool for modern chemistry. Its well-defined structure, characterized by a lipophilic cation, underpins its indispensable role as a phase-transfer catalyst. For professionals in drug development, organic synthesis, and materials science, a thorough understanding of TBAC's properties, synthesis, and mechanism of action is essential for leveraging its full potential to design efficient, high-yield, and sustainable chemical processes.

References

- 1. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. Tetrabutylammonium Chloride | High-Purity PTC [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tetrabutyl ammonium chloride synthesis - chemicalbook [chemicalbook.com]

- 9. Tetrabutyl ammonium chloride | 1112-67-0 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. CAS 37451-68-6: Tetrabutylammonium chloride | CymitQuimica [cymitquimica.com]

- 12. Page loading... [guidechem.com]

- 13. Tetrabutyl ammonium chloride(1112-67-0) 1H NMR spectrum [chemicalbook.com]

- 14. Tetrabutyl ammonium chloride hydrate(37451-68-6)IR [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. chemimpex.com [chemimpex.com]

Role of Tetrabutylammonium chloride as a phase transfer catalyst

An In-depth Technical Guide on the Role of Tetrabutylammonium (B224687) Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabutylammonium chloride (TBAC), a prominent phase transfer catalyst, detailing its mechanism of action, broad applications in organic synthesis, and practical experimental guidance. The information is tailored for professionals in research and development who seek to leverage phase transfer catalysis for more efficient, scalable, and environmentally benign chemical processes.

Introduction to Phase Transfer Catalysis and Tetrabutylammonium Chloride

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different, immiscible phases, typically an aqueous and an organic phase.[1][2] Without a catalyst, such reactions are often slow or do not occur at all, as the reactants are unable to interact.[1] A phase transfer catalyst acts as a "shuttle," transporting a reactant from one phase into the other where the reaction can proceed.[1]

Tetrabutylammonium chloride (TBAC), with the chemical formula C₁₆H₃₆ClN, is a quaternary ammonium (B1175870) salt widely employed as a phase transfer catalyst.[3][4] Its structure, consisting of a central nitrogen atom bonded to four butyl groups, gives the cation a lipophilic (oil-soluble) character, while the chloride anion is hydrophilic (water-soluble). This amphiphilic nature is the key to its catalytic efficacy.[2] TBAC is a white, crystalline, and hygroscopic solid, soluble in polar solvents like water and alcohols.[3]

Key Properties of Tetrabutylammonium Chloride:

Mechanism of Action: The Catalytic Cycle

The efficacy of Tetrabutylammonium chloride as a phase transfer catalyst lies in its ability to transport anions from an aqueous phase into an organic phase. The lipophilic tetrabutylammonium cation (Q⁺) pairs with an anion (Y⁻) from the aqueous phase, forming an ion pair (Q⁺Y⁻) that is soluble in the organic solvent.[2] Once in the organic phase, the "naked" anion is highly reactive and can readily react with an organic substrate (RX).[2] After the reaction, the newly formed anion (X⁻) pairs with the catalyst cation (Q⁺X⁻), which then migrates back to the aqueous phase or to the interface to repeat the cycle.[5] This process dramatically increases reaction rates and allows for reactions to occur under milder conditions.[1][2]

Caption: Mechanism of Tetrabutylammonium Chloride in Phase Transfer Catalysis.

Applications in Organic Synthesis

TBAC is a versatile catalyst used in a wide array of organic reactions, including nucleophilic substitutions, oxidations, reductions, and polymerizations.[1] Its application often leads to higher yields, milder reaction conditions, and greener chemical processes.[2]

Nucleophilic Substitution Reactions

One of the most common applications of TBAC is in nucleophilic substitution reactions, such as the synthesis of ethers, esters, and nitriles. For instance, in the synthesis of esters or ethers, an alkoxide anion generated in an aqueous phase can be efficiently transferred by TBAC to the organic phase to react with an alkyl halide.[1]

Synthesis of Heterocyclic Compounds

TBAC has been effectively used as a catalyst for the synthesis of various heterocyclic compounds. An example is the synthesis of 2-Amino-4H-chromene derivatives through the condensation reaction of aldehydes, malononitrile, and α- or β-naphthol.

Esterification Reactions

TBAC, in conjunction with K₂CO₃, promotes the methyl esterification of carboxylic acids using dimethyl carbonate. This method serves as a greener alternative to traditional esterification processes.

C-Alkylation of Hydantoins

A highly efficient protocol for the C5-selective alkylation of hydantoins has been developed using phase-transfer catalysis. While tetrabutylammonium bromide (TBAB) was found to be optimal, TBAC also proved effective, though slightly less so.[6]

Quantitative Data on TBAC-Catalyzed Reactions

The following table summarizes quantitative data from various reactions where tetrabutylammonium salts have been used as phase transfer catalysts.

| Reaction Type | Substrates | Catalyst | Conditions | Yield | Reference |

| C5-Alkylation | Hydantoin (B18101), Allyl Bromide | Tetrabutylammonium chloride (TBAC) | Toluene/50% KOH, rt, 24h | 74% | [6] |

| C5-Alkylation | Hydantoin, Allyl Bromide | Tetrabutylammonium bromide (TBAB) | Toluene/50% KOH, rt, 24h | >99% | [6] |

| Esterification | Carboxylic Acids, Dimethyl Carbonate | TBAC / K₂CO₃ | - | High | |

| Synthesis of Chromenes | Aldehydes, Malononitrile, Naphthol | TBAC | Water or solvent-free | - | |

| Ring Formation | Epichlorohydrin, Phosgene | TBAC | No added solvent | High | [5] |

| Nucleophilic Displacement | Intermediate from above, Inorganic Sulfide | TBAC | - | High | [5] |

Experimental Protocols

General Protocol for C5-Alkylation of Hydantoins

This protocol is adapted from a procedure for the C5-selective alkylation of hydantoins under phase-transfer catalysis.[6]

Caption: General workflow for the PTC alkylation of hydantoins.

Methodology:

-

Reaction Setup: To a vial equipped with a magnetic stir bar, add the hydantoin substrate (1.0 eq.), Tetrabutylammonium chloride (0.1 eq.), and toluene.

-

Addition of Base: Add a 50% (w/w) aqueous solution of potassium hydroxide.

-

Stirring: Stir the biphasic mixture vigorously at room temperature to ensure adequate mixing at the interface.

-

Addition of Electrophile: Add the alkylating agent (e.g., alkyl halide, 1.2 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Advantages and Disadvantages of Using TBAC

Advantages:

-

Increased Reaction Rates: TBAC significantly accelerates reactions between immiscible reactants.[1][2]

-

Milder Conditions: Reactions can often be performed at room temperature and atmospheric pressure, reducing energy consumption.[1][2]

-

Higher Yields and Selectivity: By minimizing side reactions, PTC often leads to cleaner reaction profiles and higher product yields.[2][4]

-

Cost-Effectiveness: It allows the use of inexpensive inorganic bases like NaOH and KOH instead of more hazardous and expensive bases such as sodium hydride or potassium tert-butoxide.

-

Green Chemistry: The use of water as a solvent and the reduction of organic solvent usage align with the principles of green chemistry.[2]

-

Versatility: TBAC is effective for a wide range of organic transformations.[1]

Disadvantages:

-

Catalyst Stability: Quaternary ammonium salts can degrade at high temperatures or under strongly basic conditions via Hofmann elimination.

-

Product Separation: The catalyst can sometimes be difficult to separate from the reaction product, potentially complicating purification.[7]

-

Hygroscopicity: TBAC readily absorbs moisture, which requires careful handling and storage to maintain its activity.[3]

Conclusion

Tetrabutylammonium chloride is a highly effective and versatile phase transfer catalyst that plays an indispensable role in modern organic synthesis.[2] By facilitating reactions across phase boundaries, it enables chemists to achieve higher efficiency, employ milder and safer conditions, and develop more sustainable synthetic routes.[1][2] Its utility spans a wide range of applications, from the synthesis of pharmaceuticals and agrochemicals to the production of specialty chemicals, making it a vital tool for professionals in drug development and chemical research.[4] While considerations regarding catalyst stability and product separation exist, the significant advantages offered by TBAC ensure its continued importance in both academic and industrial settings.

References

The Multifaceted Role of Tetrabutylammonium Chloride in Electrochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) chloride (TBAC), a quaternary ammonium (B1175870) salt, is a versatile and indispensable reagent in the field of electrochemistry. Its unique combination of a bulky, lipophilic cation and a halide anion imparts a range of functionalities that are critical for a wide array of electrochemical applications, from fundamental research to industrial-scale electrosynthesis and advanced battery technologies. This in-depth technical guide explores the core functions of TBAC, providing detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

Core Functions of Tetrabutylammonium Chloride in Electrochemistry

Tetrabutylammonium chloride's utility in electrochemistry stems from several key properties that allow it to influence and control electrochemical reactions in both aqueous and, more commonly, non-aqueous media.

Supporting Electrolyte in Non-Aqueous Electrochemistry

The primary and most widespread application of TBAC in electrochemistry is as a supporting electrolyte, particularly in non-aqueous solvents.[1][2][3][4] In any electrochemical cell, a supporting electrolyte is essential to increase the conductivity of the solution, thereby minimizing the iR drop (the potential drop due to the resistance of the solution) and ensuring that the measured potential accurately reflects the potential at the electrode-solution interface.[5]

TBAC is highly effective in this role due to several key characteristics:

-

High Solubility: It exhibits good solubility in a variety of polar aprotic solvents commonly used in electrochemistry, such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[5][6] This allows for the preparation of electrolyte solutions with sufficient ionic strength to support electrochemical measurements.

-

Wide Electrochemical Window: The tetrabutylammonium cation (TBA⁺) is electrochemically stable over a wide potential range, meaning it is not easily oxidized or reduced.[2][7][8] This wide electrochemical window is crucial as it allows for the study of a broad range of analytes without interference from the electrolyte itself.

-

Inert Nature: The TBA⁺ cation is generally considered chemically inert and does not participate directly in the electrochemical reactions of the analyte under investigation.[1]

Phase Transfer Catalyst

Tetrabutylammonium chloride is a well-established phase-transfer catalyst (PTC).[9][10][11][12] In electrochemical systems involving immiscible phases, such as an aqueous electrolyte and an organic substrate, TBAC can facilitate the transfer of reactants across the phase boundary, thereby accelerating reaction rates.[9][13] The lipophilic tetrabutylammonium cation can pair with an anion from the aqueous phase, shuttling it into the organic phase where it can react with the organic substrate.[9] This property is particularly valuable in electro-organic synthesis.[5]

Modulator of the Electrode-Solution Interface

The tetrabutylammonium cation can adsorb onto the electrode surface, forming a film that alters the structure of the electrical double layer.[14] This modification of the interfacial region can have a significant impact on the kinetics and mechanism of electrode reactions. For instance, the presence of a TBA⁺ film can:

-

Enhance Reaction Rates: In certain cases, such as the hydrogen evolution reaction (HER) in alkaline media, the presence of TBA⁺ has been shown to enhance the reaction rate.[15] This effect is attributed to the hydrophobic nature of the cation, which can influence the hydrogen-bonding network of interfacial water molecules.[14][15]

-

Inhibit Dendrite Formation: In electrodeposition processes, TBAC can act as a surfactant, modifying the nucleation and growth of metal deposits and preventing the formation of dendrites.[16]

-

Influence Product Selectivity: By altering the local environment at the electrode surface, TBA⁺ can influence the reaction pathway and thus the distribution of products in an electrochemical reaction.[17][18]

Ionic Liquid and Deep Eutectic Solvent Component

Tetrabutylammonium chloride can be used as a component in the formation of ionic liquids and deep eutectic solvents (DESs).[19] These novel solvent systems offer unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, making them attractive for a variety of electrochemical applications. When mixed with a hydrogen bond donor like decanoic acid, TBAC can form a DES with a wide electrochemical window, suitable for various electrochemical studies.

Quantitative Data

The following tables summarize key quantitative data for tetrabutylammonium chloride and related supporting electrolytes, providing a basis for comparison and selection in experimental design.

Table 1: Solubility of Tetrabutylammonium Salts in Common Non-Aqueous Solvents

| Supporting Electrolyte | Solvent | Solubility ( g/100 mL) |

| Tetrabutylammonium Bromide (TBAB) | Acetonitrile (ACN) | High[5] |

| Dichloromethane (DCM) | Soluble[5] | |

| Dimethylformamide (DMF) | High[5] | |

| Tetrabutylammonium Perchlorate (TBAP) | Acetonitrile (ACN) | ~56[5] |

| Dichloromethane (DCM) | Soluble[5] | |

| Dimethylformamide (DMF) | High[5] | |

| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | Acetonitrile (ACN) | ~60[5] |

| Dichloromethane (DCM) | Soluble[5] | |

| Dimethylformamide (DMF) | High[5] | |

| Lithium Perchlorate (LiClO₄) | Acetonitrile (ACN) | ~213[5] |

| Dichloromethane (DCM) | Sparingly Soluble[5] | |

| Dimethylformamide (DMF) | High[5] |

Table 2: Electrochemical Window of Supporting Electrolytes (0.1 M in Acetonitrile on a Platinum Electrode)

| Supporting Electrolyte | Anodic Limit (V vs. Ag/Ag⁺) | Cathodic Limit (V vs. Ag/Ag⁺) | Electrochemical Window (V) |

| Tetrabutylammonium Bromide (TBAB) | ~1.2 | ~-2.8 | ~4.0 |

| Tetrabutylammonium Perchlorate (TBAP) | ~2.4 | ~-2.9 | ~5.3 |

| Tetrabutylammonium Hexafluorophosphate (TBAPF₆) | ~2.6 | ~-2.9 | ~5.5 |

| Lithium Perchlorate (LiClO₄) | ~2.8 | ~-2.7 | ~5.5 |

Note: These values are approximate and can vary depending on the specific experimental conditions, including the working electrode material, reference electrode, and the purity of the solvent and electrolyte.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments where tetrabutylammonium chloride plays a crucial role.

Determination of the Electrochemical Window using Cyclic Voltammetry

Objective: To determine the potential range over which a TBAC electrolyte solution is electrochemically stable.

Materials and Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., platinum wire)

-

Tetrabutylammonium chloride (high purity)

-

Anhydrous non-aqueous solvent (e.g., acetonitrile)

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Electrolyte Preparation: Prepare a 0.1 M solution of TBAC in the chosen anhydrous solvent. Ensure that the solvent is of high purity and has a low water content, as water can significantly affect the electrochemical window.[20]

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes. Polish the working electrode to a mirror finish before each experiment.

-

Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

Cyclic Voltammetry Measurement:

-

Set the potentiostat to perform a cyclic voltammetry scan.[21]

-

Define a wide potential window, for example, from +3.0 V to -3.0 V vs. the reference electrode.

-

Set a suitable scan rate, typically 100 mV/s.[7]

-

Record the current response as a function of the applied potential for several cycles until a stable voltammogram is obtained.

-

-

Data Analysis:

-

Plot the resulting cyclic voltammogram (current vs. potential).

-

The electrochemical window is defined as the potential range where no significant increase in current is observed.[7]

-

The anodic and cathodic limits are typically defined as the potentials at which the current density reaches a predetermined threshold (e.g., 0.1 mA/cm² or 1 mA/cm²).[7]

-

Evaluation of Phase Transfer Catalysis in a Biphasic System

Objective: To demonstrate the effectiveness of TBAC as a phase-transfer catalyst in an electrochemical reaction.

Materials and Equipment:

-

H-type electrochemical cell with a porous separator

-

Potentiostat

-

Working, reference, and counter electrodes

-

Aqueous solution of a reactant (e.g., sodium bromide)

-

Organic solvent (e.g., dichloromethane)

-

Organic substrate (e.g., an alkyl halide)

-

Tetrabutylammonium chloride

Procedure:

-

Cell Setup:

-

Fill one compartment of the H-cell with the aqueous solution of the reactant.

-

Fill the other compartment with the organic solvent containing the organic substrate.

-

Place the working and reference electrodes in the organic phase and the counter electrode in the aqueous phase.

-

-

Reaction without Catalyst:

-

Apply a potential to the working electrode that is sufficient to drive the desired reaction (e.g., reduction of the alkyl halide).

-

Monitor the current over time. In the absence of a catalyst, the reaction rate should be very slow due to the immiscibility of the reactants.

-

-

Reaction with TBAC:

-

Add a catalytic amount of TBAC to the organic phase.

-

Apply the same potential as in the previous step and monitor the current.

-

-

Data Analysis:

-

Compare the current-time profiles from the experiments with and without TBAC. A significant increase in the current in the presence of TBAC indicates its effectiveness as a phase-transfer catalyst.

-

Visualization of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the function of tetrabutylammonium chloride in electrochemistry.

Conclusion

Tetrabutylammonium chloride is a cornerstone of modern electrochemistry, offering a unique and powerful set of properties that enable a broad range of applications. Its primary role as a supporting electrolyte in non-aqueous media is fundamental to countless electrochemical studies. Furthermore, its utility as a phase-transfer catalyst, an interfacial modifier, and a component of novel solvent systems underscores its versatility. A thorough understanding of the functions and properties of TBAC, as detailed in this guide, is essential for researchers and scientists seeking to design, execute, and interpret electrochemical experiments with precision and control. As the field of electrochemistry continues to evolve, particularly in areas such as energy storage, green chemistry, and advanced materials, the importance of well-characterized and multifunctional reagents like tetrabutylammonium chloride will only continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the role of Tetrabutylammonium Bromide in electrochemistry? - Blog [chemkente.com]

- 3. nbinno.com [nbinno.com]

- 4. What is the role of Tetraethylammonium Chloride in electrochemistry? - Blog [chemkente.com]

- 5. benchchem.com [benchchem.com]

- 6. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Electrochemical window - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]

- 11. Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Effect of a Physisorbed Tetrabutylammonium Cation Film on Alkaline Hydrogen Evolution Reaction on Pt Single-Crystal Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. The Effect of the Tetraalkylammonium Cation in the Electrochemical CO2 Reduction Reaction on Copper Electrode | CoLab [colab.ws]

- 19. Nature of a Tetrabutylammonium Chloride–Levulinic Acid Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

Tetrabutylammonium Chloride in Organic Solvents: A Technical Guide for Researchers

An in-depth examination of the solubility, experimental determination, and application-specific implications of tetrabutylammonium (B224687) chloride in various organic media.

Tetrabutylammonium chloride (TBAC), a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a versatile and widely utilized compound in chemical synthesis and electrochemical applications. Its efficacy, particularly as a phase-transfer catalyst and supporting electrolyte, is intrinsically linked to its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility of TBAC, detailed experimental protocols for its determination, and a discussion of its practical implications for researchers, scientists, and drug development professionals.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Tetrabutylammonium Chloride in Various Solvents

| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Dimethylformamide | C₃H₇NO | Polar Aprotic | 320 | 50 | [1] |

| Ethanol | C₂H₅OH | Polar Protic | Very Soluble | 78 | [1] |

| Chloroform | CHCl₃ | Polar Aprotic | Easily Soluble | Not Specified | [2] |

| Acetone | C₃H₆O | Polar Aprotic | Easily Soluble | Not Specified | [2] |

| Benzene (B151609) | C₆H₆ | Nonpolar | Slightly Soluble | Not Specified | [2] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Difficulty Soluble | Not Specified | [1] |

As a general trend, tetrabutylammonium chloride exhibits high solubility in polar aprotic and polar protic solvents.[2] The polarity of these solvents facilitates the dissolution of the ionic salt. In contrast, its solubility is limited in nonpolar solvents like benzene and diethyl ether.[1][2]

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, experimental determination is recommended. The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique.

Principle

A supersaturated solution of tetrabutylammonium chloride in the chosen organic solvent is prepared and allowed to reach equilibrium at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining TBAC is determined.

Materials and Apparatus

-

Tetrabutylammonium chloride (analytical grade, dried)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (precision ±0.1 mg)

-

Glass vials with airtight seals

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed glass vials for aliquots

-

Vacuum oven or desiccator

Procedure

-

Sample Preparation: Add an excess amount of dried tetrabutylammonium chloride to a glass vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known mass of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid precipitation due to temperature changes and to exclude any solid particles.

-

Gravimetric Analysis: Transfer the aliquot of the saturated solution to a pre-weighed glass vial.

-

Solvent Evaporation: Evaporate the solvent from the vial in a vacuum oven at a suitable temperature below the decomposition point of TBAC.

-

Drying and Weighing: Once the solvent is completely removed, cool the vial in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of dried TBAC / mass of solvent) x 100

where the mass of the solvent is the initial mass of the aliquot minus the mass of the dried TBAC.

Visualizing Key Processes

To further aid in the understanding of the experimental and functional aspects of tetrabutylammonium chloride's solubility, the following diagrams illustrate the workflow for solubility determination and its role as a phase-transfer catalyst.

References

Tetrabutylammonium Chloride: A Technical Guide to its Hygroscopic Nature and Implications for Researchers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Hygroscopic Properties of Tetrabutylammonium Chloride and Its Scientific Implications.

Tetrabutylammonium chloride (TBAC), a quaternary ammonium (B1175870) salt with the chemical formula [(CH₃CH₂CH₂CH₂)₄N]⁺Cl⁻, is a widely utilized phase-transfer catalyst in organic synthesis.[1] While its catalytic activity is well-documented, a critical physicochemical property, its hygroscopicity, often presents significant challenges in research and development. This guide provides a comprehensive overview of the hygroscopic nature of TBAC, detailing its interaction with water, the resulting implications, and best practices for its handling and characterization.

The Hygroscopic Nature of Tetrabutylammonium Chloride

Tetrabutylammonium chloride is classified as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2] This property is attributed to the strong affinity of the chloride anion and the quaternary ammonium cation for water molecules, leading to the formation of hydrates.[3] The presence of absorbed water can significantly alter the physical and chemical properties of TBAC, impacting its performance in various applications.

The interaction of TBAC with water is not limited to simple absorption. It is known to form crystalline hydrates, with different water-to-salt stoichiometric ratios.[3] The formation of these hydrates can lead to changes in the crystal structure and morphology of the solid material.[4]

Implications of Hygroscopicity in Research and Drug Development

The hygroscopic nature of TBAC has several critical implications for researchers and professionals in drug development, particularly when it is used as a phase-transfer catalyst or as an excipient.

-

Impact on Catalytic Activity: In phase-transfer catalysis, the presence of water can be a double-edged sword. While a certain amount of water is often necessary to facilitate the transfer of ions between phases, excessive hydration of the catalyst can shield the active catalytic sites, thereby reducing its efficiency. The absorbed moisture can alter the solvation shell of the active species, affecting reaction kinetics and product yields.

-

Stability and Degradation: The presence of moisture can promote the degradation of TBAC and other reagents in a reaction mixture. Hydrolysis of sensitive functional groups is a common issue, leading to the formation of impurities and a decrease in the overall efficiency of the synthetic process.

-

Handling and Weighing Inaccuracies: The continuous absorption of atmospheric moisture leads to an increase in the mass of the TBAC sample. This can result in significant errors when weighing the compound for reactions or formulation, leading to inaccurate stoichiometry and non-reproducible results.

-

Manufacturing and Formulation Challenges: In the context of drug development, the hygroscopicity of an active pharmaceutical ingredient (API) or an excipient like TBAC can pose significant challenges during manufacturing. These include issues with powder flow, compaction, and the overall stability of the final dosage form. Moisture-induced changes can affect the dissolution rate and bioavailability of the drug product.[5]

-

Analytical and Spectroscopic Interference: The presence of water can interfere with various analytical techniques used for characterization. For instance, in spectroscopic methods, the O-H stretching and bending vibrations of water can overlap with signals from the compound of interest, complicating spectral interpretation.

Experimental Protocols for Characterization

To mitigate the challenges posed by the hygroscopicity of TBAC, it is crucial to accurately characterize its moisture content and water absorption behavior. The following are detailed methodologies for key experiments.

Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.

Methodology:

-

Apparatus: A volumetric or coulometric Karl Fischer titrator.

-

Reagents: Anhydrous methanol (B129727), Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

-

Procedure:

-

The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

-

A precisely weighed sample of TBAC is introduced into the vessel.

-

The sample is then titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

The volume of the KF reagent consumed is used to calculate the water content in the sample.

-

-

Calculation: The water content is calculated based on the stoichiometry of the reaction between water and the iodine in the KF reagent.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique used to measure the amount and rate of water vapor uptake by a sample as a function of relative humidity (RH) at a constant temperature. This analysis provides a moisture sorption isotherm, which is a characteristic fingerprint of a material's hygroscopic behavior.

Methodology:

-

Apparatus: A Dynamic Vapor Sorption analyzer equipped with a microbalance.

-

Procedure:

-

A small, accurately weighed sample of TBAC is placed in the DVS instrument.

-

The sample is initially dried under a stream of dry nitrogen gas (0% RH) until a stable weight is achieved.

-

The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until it reaches equilibrium.

-

Following the sorption phase, the RH is decreased in a similar stepwise manner to obtain the desorption isotherm.

-

-

Data Presentation: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms.

Quantitative Data

While extensive quantitative data for the hygroscopicity of TBAC is not widely published, the following table summarizes the classification of hygroscopicity according to the European Pharmacopoeia, which can be determined using the experimental protocols described above.[6][7]

| Hygroscopicity Classification | Weight Gain after 24h at 25°C and 80% RH |

| Non-hygroscopic | ≤ 0.2% |

| Slightly hygroscopic | > 0.2% and ≤ 2% |

| Hygroscopic | > 2% and ≤ 15% |

| Very hygroscopic | > 15% |

Table 1: European Pharmacopoeia classification of hygroscopicity.

Mandatory Visualizations

To better understand the logical relationships and workflows discussed, the following diagrams are provided.

Caption: Workflow for handling hygroscopic Tetrabutylammonium chloride.

Caption: Comparison of reaction pathways with and without moisture.

Conclusion and Recommendations

The hygroscopic nature of Tetrabutylammonium chloride is a critical factor that must be carefully managed to ensure the reliability and reproducibility of experimental results. Researchers and drug development professionals are strongly advised to:

-

Store TBAC in a desiccator or a controlled low-humidity environment.

-

Always use tightly sealed containers and minimize the exposure of the compound to the atmosphere during handling.

-

Routinely determine the water content of TBAC using Karl Fischer titration, especially for sensitive applications.

-

Consider the potential impact of water on reaction kinetics and stability when developing synthetic protocols or formulations involving TBAC.

By implementing these best practices, the challenges associated with the hygroscopicity of TBAC can be effectively mitigated, leading to more accurate and successful scientific outcomes.

References

- 1. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. Introducton of Tetrabutylammonium chloride_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmainfo.in [pharmainfo.in]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

Safeguarding Synthesis: A Technical Guide to the Laboratory Handling of Tetrabutylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) chloride (TBAC) is a versatile quaternary ammonium (B1175870) salt widely employed in pharmaceutical and chemical research, primarily as a phase transfer catalyst. Its ability to facilitate reactions between reactants in different phases makes it an invaluable tool in organic synthesis. However, its chemical properties necessitate a thorough understanding of the associated hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety precautions, handling procedures, and relevant technical data for the safe and effective use of Tetrabutylammonium chloride in a laboratory setting.

Hazard Identification and Classification

Tetrabutylammonium chloride is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to be aware of the following hazard statements:

Accidental ingestion may be harmful, with animal experiments suggesting that ingestion of less than 150 grams could be fatal or cause serious health damage.[6] Concentrated solutions can cause corrosive damage to mucous membranes and the esophagus.[6] While the toxicological properties have not been exhaustively investigated, it is prudent to handle this compound with a high degree of caution.[1][7]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Tetrabutylammonium chloride is fundamental to its safe handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₃₆ClN | [1][3][8] |

| Molecular Weight | 277.91 g/mol | [1][2][8] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 47 - 50 °C | [9] |

| Solubility | Soluble in water, ethanol, chloroform, and acetone. Slightly soluble in benzene (B151609) and ether. | [10] |

| Hygroscopicity | Hygroscopic | [6][9] |

| Flash Point | 113 °C (closed cup) | [9] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, a multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: Work with Tetrabutylammonium chloride should be conducted in a well-ventilated area.[1][11] A chemical fume hood is the most effective means of controlling airborne concentrations and should be used whenever handling the solid or solutions.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling TBAC:

| PPE Category | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | [1][11] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber, neoprene).[2][6] A lab coat or impervious clothing should be worn to prevent skin contact. | [1][6][11] |

| Respiratory Protection | For nuisance exposures or when dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended. In situations with higher potential for airborne concentrations, a full-face respirator with appropriate cartridges may be necessary. | [1][11] |

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for Tetrabutylammonium chloride. In the absence of a specific limit, it is advisable to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR) as a conservative measure.

| Exposure Limit | Value (Respirable Fraction) | Source(s) |

| OSHA PEL (PNOR) | 5 mg/m³ | [1] |

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for preventing accidents and ensuring the integrity of the chemical.

Handling

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]

-

Use personal protective equipment at all times.[1]

-

Use non-sparking tools to prevent ignition sources.[11]

-

Wash hands thoroughly after handling and before breaks.[1]

Storage

-

Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][9]

-

Store under an inert gas atmosphere.[9]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][6][9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][11] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [1][11] |

Accidental Release Measures

-

Minor Spills: Remove all ignition sources.[6] Clean up spills immediately, avoiding dust generation.[6] Use dry clean-up procedures and place the material in a suitable, labeled container for disposal.[6]

-

Major Spills: Evacuate the area.[11] Alert emergency responders.[6] Wear appropriate personal protective equipment, including respiratory protection.[6] Prevent the material from entering drains.[1]

Toxicity Data

While comprehensive toxicological data for Tetrabutylammonium chloride is not always available, the following information provides an indication of its acute toxicity.

| Test | Species | Route | Value | Source(s) |

| LD₅₀ (Oral) | Mouse | Oral | 125 mg/kg body weight (for a 24-hour acute toxicity test) | [12] |

| LD₅₀ (Oral) - General for QACs | Rat | Oral | 250 - 1000 mg/kg | [1] |

| LD₅₀ (Oral) - General for QACs | Mouse | Oral | 150 - 1000 mg/kg | [1] |

| LD₅₀ (Dermal) | Rabbit | Dermal | No data available for TBAC. For a related compound, Tetrabutyl phosphonium (B103445) chloride, the dermal LD₅₀ is 500-600 mg/kg. | [13] |

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local environmental control regulations.[11] Do not allow the product to enter drains or sewer systems.[1][11] Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[11]

Experimental Protocol: Phase Transfer Catalyzed Synthesis of 2-Substituted Indoles

Tetrabutylammonium chloride is frequently used as a phase transfer catalyst to facilitate the synthesis of various organic compounds. The following is a representative protocol for the synthesis of 2-substituted indoles from 2-iodoanilines and terminal alkynes, a reaction of significant interest in medicinal chemistry and drug development.

Materials and Equipment

-

2-Iodoaniline (B362364) derivative

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Tetrabutylammonium chloride (TBAC)

-

Base (e.g., Et₃N)

-

Solvent (e.g., dry DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Procedure

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-iodoaniline derivative (1.0 mmol), the palladium catalyst (e.g., 5 mol%), and Tetrabutylammonium chloride (1.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Addition of Reagents: Under the inert atmosphere, add the dry solvent (e.g., DMF, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N, 2.0 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 2-substituted indole (B1671886).

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of Tetrabutylammonium chloride in a laboratory setting, from receipt of the chemical to its final disposal.

Caption: Safe handling workflow for Tetrabutylammonium chloride in the lab.

By adhering to the comprehensive safety measures, handling protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate the risks associated with Tetrabutylammonium chloride and ensure a safe and productive laboratory environment.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.dk [fishersci.dk]

- 4. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. mdpi.com [mdpi.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Acute dermal toxicity of two quarternary organophosphonium salts in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis history of quaternary ammonium salts

An In-Depth Technical Guide to the Discovery and Synthesis of Quaternary Ammonium (B1175870) Salts

Introduction

Quaternary ammonium salts (QASs), also known as quats, are a class of chemical compounds with a wide array of applications, most notably as disinfectants, surfactants, and phase-transfer catalysts.[1][2] Their unique structure, featuring a central, positively charged nitrogen atom bonded to four organic groups, imparts a permanent cationic charge, independent of the solution's pH.[1][3] This guide provides a comprehensive overview of the historical milestones in the discovery of QASs and the evolution of their synthetic methodologies, tailored for professionals in research and drug development.

Historical Overview: From Discovery to Application

The journey of quaternary ammonium salts from laboratory curiosities to indispensable chemical agents spans over a century, marked by key discoveries that unveiled their potent biological and chemical properties.

Early Discoveries and Antimicrobial Properties

The investigation into the bactericidal properties of quaternary ammonium compounds began in the early 20th century. A pivotal moment came in 1916 when Jacobs and Heidelberger at the Rockefeller Institute first reported on the bactericidal effects of these compounds.[4][5] However, it was the work of Gerhard Domagk in 1935 that brought their potential as germicides to the forefront.[4] Domagk demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly amplified the compound's biocidal efficacy.[4] This research directly led to the development of benzalkonium chloride, the first commercially available QAS, which was introduced as a safer alternative to carbolic acid for skin and surgical disinfection.[4]

The Evolution of QAC Generations

Subsequent research led to the development of several generations of QACs, each with improved efficacy, broader antimicrobial spectrum, and greater tolerance to environmental factors like hard water.

-

First Generation: Comprised of alkyl dimethyl benzyl (B1604629) ammonium chlorides (ADBAC), such as benzalkonium chloride. These have the lowest relative biocidal activity.[6]

-

Second Generation: These compounds, like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC), resulted from substitutions on the aromatic ring, offering improved performance but were typically used in combination with first-generation QACs.[6]

-

Third Generation: This generation consists of mixtures of first and second-generation compounds, creating "Dual Quats" with enhanced biocidal activity.[6]

-

Fourth Generation: Known as "twin-chain" or "dual-chain" quats, such as didecyldimethylammonium chloride (DDAC), these offered superior germicidal performance and increased tolerance to organic loads.[4][6]

-

Fifth Generation: These are mixtures of fourth-generation compounds with first-generation ones, providing the greatest germicidal performance under harsh conditions and combining cleaning with disinfection.[6]

The logical progression from the initial discovery to the development of advanced QACs is a clear example of systematic scientific inquiry.

Caption: Logical workflow from the discovery to the application of QACs.

Synthesis of Quaternary Ammonium Salts

The synthesis of QASs has evolved from classical methods to more sophisticated and environmentally friendly techniques. The primary methods are detailed below.

The Menshutkin Reaction

The most fundamental method for preparing QASs is the Menshutkin reaction, discovered by Nikolai Menshutkin in 1890.[7][8] This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt.[1][7]

Caption: The Menshutkin reaction mechanism (SN2 pathway).

The reaction typically follows an SN2 mechanism, where the amine acts as a nucleophile.[2][9] The reaction rate is influenced by several factors:

-

Alkyl Halide: The reactivity of the alkylating agent follows the order: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides.[7] Benzylic, allylic, and α-carbonylated alkyl halides are also excellent reactants.[7]

-

Solvent: Polar solvents generally accelerate the reaction.[7] Interestingly, the presence of water has been shown to remarkably shorten the reaction time and increase the conversion rate.[10]

-

Steric Hindrance: Increased steric bulk on either the amine or the alkyl halide can slow down the reaction rate.

Experimental Protocol: Synthesis of Triethylbenzylammonium Chloride (TEBA) [7]

-

Reactants: Triethylamine (B128534) and Benzyl Chloride.

-

Solvent: A polar solvent such as acetonitrile (B52724) or ethanol (B145695) is typically used. For improved efficiency, the reaction can be carried out in water or a water-containing organic solvent.[10]

-

Procedure: a. Equimolar amounts of triethylamine and benzyl chloride are mixed in the chosen solvent.[10] b. The mixture is stirred at a temperature ranging from room temperature to 70°C.[10] c. The reaction progress is monitored by techniques such as ¹H-NMR until the conversion is complete. d. The product, triethylbenzylammonium chloride (TEBA), often precipitates from the solution or can be isolated by removing the solvent.

Hofmann Elimination

Discovered by August Wilhelm von Hofmann, this is a reaction of quaternary ammonium hydroxides to form alkenes and tertiary amines.[11][12][13] It is a key degradation method used historically for structure elucidation.[14] The process involves two main steps:

-

Exhaustive Methylation: An amine is treated with excess methyl iodide to form a quaternary ammonium iodide salt.[11][15]

-

Elimination: The iodide salt is treated with silver oxide and water to form the corresponding hydroxide (B78521). This quaternary ammonium hydroxide is then heated, causing it to undergo an E2 elimination.[11][15]

A defining feature of this reaction is the Hofmann rule , which states that the major alkene product is the least substituted and least stable one, a contrast to the Zaitsev's rule.[11][12] This regioselectivity is attributed to the steric bulk of the large trialkylamine leaving group.[14][15]

References

- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 2. scienceinfo.com [scienceinfo.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. bioguardhygiene.in [bioguardhygiene.in]

- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 8. Menshutkin_reaction [chemeurope.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. byjus.com [byjus.com]

- 12. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Hofmann elimination - Wikipedia [en.wikipedia.org]

A Technical Guide to Tetrabutylammonium Chloride: Properties and Molecular Characteristics

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) chloride (TBAC) is a quaternary ammonium (B1175870) salt widely utilized in various chemical and pharmaceutical applications. Its efficacy as a phase transfer catalyst, electrolyte, and ion-pairing reagent makes it a crucial component in organic synthesis, electrochemistry, and analytical chromatography. This guide provides an in-depth overview of its fundamental molecular properties.

Core Molecular and Physical Properties

The fundamental quantitative data for tetrabutylammonium chloride are summarized below. These properties are critical for its application in experimental and developmental settings.

| Property | Value | References |

| Chemical Formula | C₁₆H₃₆ClN | [1][2][3][4] |

| Linear Formula | [CH₃(CH₂)₃]₄NCl | [5] |

| Molar Mass | 277.92 g/mol | [1][3][4][5] |

| Alternate Molar Mass | 277.917 g/mol | [2] |

| Appearance | White solid/crystals | [1] |

| Density | 1.018 g/cm³ | [1] |

| Melting Point | 83-86°C | [3][6] |

Applications and Experimental Context

Tetrabutylammonium chloride's primary utility stems from its role as a phase transfer catalyst .[1][6][7] This function is essential for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic layer.[6][7] The tetrabutylammonium cation can transport anions from the aqueous phase into the organic phase, where the reaction can then proceed.

A common experimental protocol involving TBAC is its use in ion-pair chromatography , where it serves as an ion-pairing reagent for the separation and analysis of ionic compounds.[6]

While specific experimental protocols are highly dependent on the desired reaction, a general workflow for its use as a phase transfer catalyst is outlined in the diagram below.

Caption: Workflow of TBAC as a phase transfer catalyst.

Chemical Structure and Dissociation

Tetrabutylammonium chloride consists of a central nitrogen atom covalently bonded to four butyl groups, forming a quaternary ammonium cation ([Bu₄N]⁺). This cation is ionically bonded to a chloride anion (Cl⁻). In polar solvents such as water, it readily dissociates into its constituent ions.[6][7]

The structural formula and its dissociation are depicted in the following diagram.

Caption: Dissociation of Tetrabutylammonium Chloride.

References

- 1. Tetrabutylammonium chloride - Wikipedia [en.wikipedia.org]

- 2. Tetra-N-butylammonium chloride [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. Tetrabutylammonium chloride = 97.0 NT 1112-67-0 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 1112-67-0: Tetrabutylammonium chloride | CymitQuimica [cymitquimica.com]

Spectroscopic Data and Analysis of Tetrabutylammonium Chloride: A Technical Guide

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetrabutylammonium (B224687) chloride (TBAC). It is intended for researchers, scientists, and professionals in drug development who utilize this quaternary ammonium (B1175870) salt in their work. This document outlines the characteristic spectral features, presents the data in a structured format, and details the experimental protocols for acquiring such data.

Spectroscopic Data of Tetrabutylammonium Chloride

The following tables summarize the key spectroscopic data for tetrabutylammonium chloride, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum (90 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Multiplet | 8H | N-CH₂- (Methylene group adjacent to Nitrogen) |

| ~1.6 | Multiplet | 8H | -CH₂- (Methylene group) |

| ~1.4 | Multiplet | 8H | -CH₂- (Methylene group) |

| ~1.0 | Triplet | 12H | -CH₃ (Terminal methyl group) |

¹³C NMR Spectrum (CDCl₃) [2][3]

| Chemical Shift (ppm) | Assignment |

| ~58.6 | N-CH₂- (Methylene group adjacent to Nitrogen) |

| ~24.0 | -CH₂- (Methylene group) |

| ~19.6 | -CH₂- (Methylene group) |

| ~13.6 | -CH₃ (Terminal methyl group) |

Infrared (IR) Spectroscopy

The infrared spectrum of tetrabutylammonium chloride is characterized by the vibrational modes of the C-H and C-N bonds within its structure. The data below is typical for an ATR-IR measurement.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups |

| 1480-1460 | Medium | C-H bending (scissoring) of CH₂ and CH₃ groups |

| ~1380 | Weak | C-H bending (umbrella) of CH₃ groups |

| ~980-900 | Medium | C-N stretching |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data. The following are generalized protocols for NMR and IR analysis of tetrabutylammonium chloride.

NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample of tetrabutylammonium chloride for ¹H and ¹³C NMR analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of tetrabutylammonium chloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrumental Analysis:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 90-degree pulse, 2-5 second relaxation delay, 16-64 scans).

-

Acquire the ¹³C NMR spectrum using appropriate parameters, which may include proton decoupling to simplify the spectrum (e.g., 30-degree pulse, 2-second relaxation delay, 1024 or more scans).

-